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Introduction

AF 647 carboxylic acid and its derivatives are among the most robust and widely used
fluorophores for single-molecule imaging. As a bright and photostable far-red dye, it is an
analog of Alexa Fluor 647 and Cy5, offering excellent performance in demanding applications
such as single-molecule Forster Resonance Energy Transfer (SmFRET) and direct Stochastic
Optical Reconstruction Microscopy (dSTORM). Its far-red emission minimizes autofluorescence
from cellular components, enhancing the signal-to-noise ratio, which is critical for detecting
single molecules. This document provides detailed application notes and protocols for the use
of AF 647 carboxylic acid and its derivatives in single-molecule imaging studies.

Key Applications in Single-Molecule Imaging

AF 647 is a versatile dye suitable for a range of single-molecule techniques, primarily due to its
high photon yield, photostability, and distinct blinking properties under specific buffer
conditions.

¢ Single-Molecule FRET (smFRET): AF 647 is commonly used as an acceptor fluorophore in
SMFRET pairs, often with a green or orange emitting dye like Alexa Fluor 555 or Cy3B.[1]
This application allows for the real-time measurement of intramolecular distances and
conformational changes in biomolecules, providing insights into protein folding, enzyme
kinetics, and protein-nucleic acid interactions.
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» Direct Stochastic Optical Reconstruction Microscopy (dSTORM): The photoswitchable nature
of AF 647 makes it an ideal candidate for ASTORM, a super-resolution imaging technique.[2]
By inducing the dye to "blink" between a fluorescent "on" state and a dark "off" state, the
positions of individual molecules can be determined with nanometer precision, enabling the
reconstruction of images that surpass the diffraction limit of light. AF 647 is considered one of
the best dyes for AISTORM due to its high photon emission per switching event.

» Single-Molecule Tracking (SMT): The high brightness and photostability of AF 647 allow for
the tracking of individual molecules in living cells over extended periods. This has been
instrumental in studying the dynamics of membrane receptors, such as the Epidermal
Growth Factor Receptor (EGFR), and their role in signaling pathways.[3]

Quantitative Data Presentation

The performance of AF 647 in single-molecule applications can be quantified by several key
parameters. The following tables summarize representative data from the literature.

Table 1: Performance of AF 647 in dSTORM
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Biological
Parameter Reported Value(s) Reference(s)
System/Context
o o In vitro labeled
Localization Precision 17 nm (FWHM) ) [2]
microtubules
Cross-section of
~31 nm (center-to- ) )
microtubules in COS- [4]
center)
7 cells
Photon Count per High (thousands of General ASTORM
Switching Event photons) applications
Characterization of
High photon yield dye switching [2]
behavior
) ) Varies with AF647 in Ol and WI
On-Time (Median) ) o ] ) ] [4]
illumination intensity imaging buffers
Characterization of
Duty Cycle Low dye switching [2]

behavior

Table 2: AF 647 in Single-Molecule FRET Studies

FRET Pair (Donor-

Measured FRET

Biological System . Reference(s)
Acceptor) Efficiency (E)
Alexa Fluor 546 - Double-stranded DNA  ~0.1 (in confocal), 5]
Alexa Fluor 647 (10.2 nm separation) ~0.25 (in ZMW)
Alexa Fluor 546 - Double-stranded DNA < 0.1 (in confocal), 5]
Alexa Fluor 647 (13.6 nm separation) ~0.15 (in ZMW)
Cy3B - Alexa Fluor KirBacl.1 potassium Distinct populations 1]
647 channel observed upon gating
Coincident bursts of
SS594 - Alexa Fluor EGFR - ATP
) ] fluorescence [3]
647 interaction
observed
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Experimental Protocols
Protocol 1: Labeling of Proteins with AF 647 NHS Ester

This protocol describes the labeling of primary amines (e.g., lysine residues) on proteins using
an N-hydroxysuccinimidyl (NHS) ester derivative of AF 647. AF 647 carboxylic acid must first
be activated to its NHS ester form for this reaction.

Materials:

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

AF 647 NHS Ester

Anhydrous Dimethylsulfoxide (DMSO)

Desalting column (e.g., Sephadex G-25)

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
Procedure:

e Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-
10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) which will compete for the
NHS ester.

e Prepare Dye Stock Solution: Immediately before use, dissolve the AF 647 NHS ester in
DMSO to a concentration of 1-10 mg/mL.

e Labeling Reaction: Add a 10-20 fold molar excess of the reactive dye solution to the protein
solution. Mix thoroughly by gentle vortexing.

¢ Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, or overnight at
4°C, protected from light.

 Purification: Separate the labeled protein from the unreacted dye using a desalting column
equilibrated with your desired storage buffer (e.g., PBS).
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o Determination of Degree of Labeling (DOL): The DOL can be calculated by measuring the
absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for AF 647).

Protocol 2: Labeling of Proteins with AF 647 Maleimide

This protocol is for labeling sulfhydryl groups (e.g., cysteine residues) on proteins.

Materials:

Protein with free cysteine residues in a degassed, thiol-free buffer (e.g., PBS, pH 7.0-7.5)

AF 647 Maleimide

Anhydrous DMSO or DMF

(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction

Desalting column
Procedure:

o Prepare Protein Solution: Dissolve the protein in the reaction buffer at 1-10 mg/mL. If
necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating
for 30 minutes at room temperature.

o Prepare Dye Stock Solution: Dissolve AF 647 maleimide in DMSO or DMF to a concentration
of 1-10 mg/mL.

o Labeling Reaction: Add a 10-20 fold molar excess of the dye solution to the protein solution.

 Incubation: Incubate for 2 hours at room temperature or overnight at 4°C, protected from
light.

« Purification: Purify the conjugate as described in Protocol 1.

Protocol 3: dASTORM Imaging of AF 647-labeled Samples

Materials:
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» AF 647-labeled sample mounted on a microscope slide

o dSTORM imaging buffer: A standard buffer contains an oxygen scavenging system and a
thiol. A common recipe is:

o Buffer A: 10 mM Tris (pH 8.0) + 50 mM NacCl
o Buffer B: 50 mM Tris (pH 8.0) + 10 mM NaCl + 10% (w/v) glucose

o GLOX Solution: 14 mg glucose oxidase and 35 L catalase solution (20 mg/mL) in 200 L
of Buffer A

o Imaging Buffer: 1 mL of Buffer B + 10 uL of GLOX solution + 10 uL of B-mercaptoethanol
(MEA) or B-mercaptoethanol (BME). The concentration of the thiol may need optimization.

Procedure:

e Microscope Setup: Use a total internal reflection fluorescence (TIRF) microscope equipped
with a high-power 640 nm laser for excitation and a sensitive EMCCD or sCMOS camera.

e Sample Mounting: Mount the sample and add the freshly prepared dSTORM imaging buffer.
e Imaging:
o Illuminate the sample with the 640 nm laser at a high power density (e.g., 1-2 kW/cm?).

o Acquire a stream of thousands of images (typically 10,000-20,000 frames) at a high frame
rate (e.g., 25-100 Hz).

o Alow-power 405 nm laser can be used to aid the transition of fluorophores back to the
ground state.

o Data Analysis: Process the acquired image stack using localization software (e.qg.,
ThunderSTORM, rapidSTORM) to identify and fit the point spread function (PSF) of each
blinking event to determine the precise coordinates of each molecule. Reconstruct the final
super-resolved image from these localizations.
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Caption: Workflow for labeling proteins with AF 647 derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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